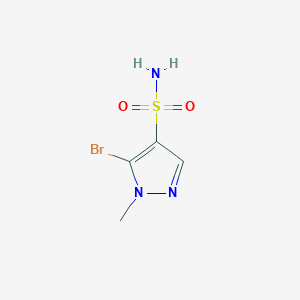

5-bromo-1-methyl-1H-pyrazole-4-sulfonamide

Description

Significance of Pyrazole (B372694) and Sulfonamide Moieties as Pharmacophores

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. nih.gov Its derivatives are known to exhibit a vast array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. mdpi.comnih.gov The presence of the pyrazole nucleus in several commercially successful drugs, such as the anti-inflammatory agent celecoxib (B62257) and the anti-obesity drug rimonabant, underscores its therapeutic importance. nih.gov The versatility of the pyrazole ring allows for the introduction of various substituents, enabling the fine-tuning of its pharmacological profile. nih.gov

Similarly, the sulfonamide group (-SO2NH2) is a critical pharmacophore that has been a mainstay in medicine for decades. ajchem-b.com The discovery of sulfonamide-containing drugs, or "sulfa drugs," revolutionized the treatment of bacterial infections and paved the way for the antibiotic era. wikipedia.org Beyond their antimicrobial effects, sulfonamides are integral to a diverse range of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. wikipedia.orgnih.gov Their ability to act as enzyme inhibitors has also been harnessed in the development of anticancer and antiglaucoma medications. nih.govresearchgate.net

The combination of these two powerful pharmacophores into a pyrazole-sulfonamide scaffold results in molecules with unique physicochemical properties and the potential for enhanced biological activity. acs.org

Overview of Nitrogen-Containing Heterocyclic Compounds in Drug Discovery

Nitrogen-containing heterocyclic compounds are a cornerstone of drug discovery, with a significant majority of all biologically active compounds featuring a heterocyclic ring system. nih.gov It is estimated that approximately 60% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen-based heterocycle. mdpi.comrsc.org

The prevalence of these structures in nature, as seen in alkaloids, vitamins, and hormones, has long inspired medicinal chemists. mdpi.com The presence of nitrogen atoms within a heterocyclic ring imparts unique properties to the molecule, such as the ability to form hydrogen bonds, which is crucial for interacting with biological targets like enzymes and receptors. mdpi.com This interaction is often the basis for the therapeutic effect of a drug.

Nitrogen heterocycles are found in a wide array of medications, including anticancer agents, antivirals, antidepressants, and antihypertensives. openmedicinalchemistryjournal.comijsrtjournal.com Their structural diversity and the ability to synthesize a vast number of derivatives make them an invaluable tool in the quest for new and improved therapies. rsc.org

Historical Context and Evolution of Pyrazole-Sulfonamide Derivatives in Therapeutic Applications

The journey of pyrazole-sulfonamide derivatives in medicinal chemistry is built upon the independent histories of its two core components. The term "pyrazole" was first coined by Ludwig Knorr in 1883. acs.orgijraset.com However, the first synthesis of a pyrazole was achieved by Hans von Pechmann in 1898. ijraset.com Since their discovery, pyrazole derivatives have been extensively studied, leading to the development of numerous compounds with significant therapeutic value. globalresearchonline.net

The era of sulfonamide drugs began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial sulfonamide. wikipedia.org This discovery was a landmark in medicine, providing the first effective systemic treatment for bacterial infections and heralding the age of antibiotics. wikipedia.org The initial success of sulfa drugs spurred the synthesis of thousands of sulfonamide derivatives, expanding their therapeutic applications far beyond their original antimicrobial use. wikipedia.orgnih.gov

The logical progression of medicinal chemistry led to the integration of these two important pharmacophores. The resulting pyrazole-sulfonamide derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory agents, anticancer therapeutics, and enzyme inhibitors. acs.orgmdpi.com The development of novel synthetic methodologies has allowed for the creation of diverse libraries of these compounds, facilitating the exploration of their structure-activity relationships and the identification of potent and selective therapeutic agents. researchgate.netacs.org Recent research has focused on the synthesis of pyrazole-sulfonamide derivatives as potential inhibitors of carbonic anhydrase and as agents with antiproliferative activity. bue.edu.egnih.gov

Properties

IUPAC Name |

5-bromo-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIVJCJPIKYXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Pharmacological Investigations of 5 Bromo 1 Methyl 1h Pyrazole 4 Sulfonamide and Structural Analogues

In Vitro Biological Activity Assessments

The in vitro biological activities of pyrazole (B372694) sulfonamide derivatives have been a subject of extensive research, revealing a broad spectrum of potential therapeutic applications. These investigations are crucial in the early stages of drug discovery, providing insights into the efficacy of these compounds against various pathological targets.

Structural analogues of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide have demonstrated notable antiproliferative activity against a range of human tumor cell lines. A study involving newly synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives tested their efficacy against the human leukemia cell line U937. nih.govresearchgate.netnih.gov The antiproliferative effects were evaluated using the CellTiter-Glo Luminescent cell viability assay, with several derivatives showing significant inhibitory concentration (IC₅₀) values. nih.govnih.gov For instance, the compound N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-1) exhibited an IC₅₀ of 1.12 μM against U937 cells. nih.gov

The cytotoxic potential of pyrazole derivatives has also been assessed against the cervical cancer cell line, HeLa. Various studies have reported on the efficacy of different pyrazole-based compounds. For example, a series of 2H-pyrazolyl-1-carbothioamides showed good inhibitory activity against the proliferation of HeLa cells. nih.gov Another study found that certain pyrazolo[3,4-b]pyridine analogs displayed remarkable cytotoxicity toward HeLa cells, with IC₅₀ values ranging from 3.11 to 4.91 μM. mdpi.com A series of pyrazoline derivatives also showed potent, dose-dependent antiproliferative activity against HeLa cells, with some compounds having IC₅₀ values similar to the positive control, cisplatin. nih.gov

Furthermore, the anticancer activity of pyrazole sulfonamide derivatives has been reported against rat brain tumor cell lines (C6), with most of the tested compounds showing moderate to excellent activity. nih.gov This indicates the potential of this class of compounds in targeting various types of cancers.

| Compound Analogue | Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2-(cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-1) | U937 (Human Leukemia) | 1.12 μM | nih.gov |

| 1,3,5-Trimethyl-N-phenethyl-1H-pyrazole-4-sulfonamide (MR-S1-4) | U937 (Human Leukemia) | 1.24 μM | nih.gov |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (MR-S1-9) | U937 (Human Leukemia) | 1.31 μM | nih.gov |

| Pyrazoline derivative 9b | HeLa (Cervical Cancer) | 7.74 μM | nih.gov |

| Pyrazolo[3,4-b]pyridine analog 57 | HeLa (Cervical Cancer) | 3.11–4.91 μM | mdpi.com |

| Various Pyrazole Sulfonamide Derivatives | C6 (Rat Glioma) | Moderate to Excellent Activity | nih.gov |

Pyrazole sulfonamide derivatives have been investigated for their antibacterial properties against a spectrum of pathogens. nih.gov A study on pyrazolyl-sulfonamides and their palladium complexes revealed mild to strong activity against most Gram-negative bacteria tested, though limited activity was observed against the Gram-positive strains Staphylococcus aureus and Enterococcus faecalis, with one derivative being an exception. rsc.org The palladium complexes of these ligands generally showed enhanced antibacterial activity. rsc.org Another series of pyrazole-ciprofloxacin hybrids exhibited good to excellent activities against S. aureus, with some compounds showing comparable or higher potency than ciprofloxacin. rsc.org Furthermore, pyrazole derivatives have been shown to be potent growth inhibitors of various Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.97 to 62.5 μg/ml, which were noted as being better than the antibiotic tetracycline. nih.gov

| Compound Class/Analogue | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazolyl-sulfonamide Palladium Complex 4 | Staphylococcus epidermidis | 1.046 μg/mL | rsc.org |

| Pyrazolyl-sulfonamide Palladium Complex 4 | Proteus mirabilis | 0.237 μg/mL | rsc.org |

| Pyrazole-Ciprofloxacin Hybrid 7a | Staphylococcus aureus | 0.125-0.5 μg/mL | rsc.org |

| Pyrazole-Ciprofloxacin Hybrid 7c | Pseudomonas aeruginosa | 2 μg/mL | rsc.org |

| Various Pyrazole Derivatives | Gram-positive & Gram-negative strains | 0.97 - 62.5 μg/mL | nih.gov |

The antifungal potential of pyrazole sulfonamide analogues has been evaluated against various fungal pathogens. A series of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides were tested against Aspergillus niger and Aspergillus flavus. nih.gov Compounds with dichloro substitution and a quinoline (B57606) ring demonstrated superior antifungal activity compared to the standard drug, fluconazole. nih.gov In another study, novel pyrazolecarbamide derivatives containing a sulfonate fragment were assessed for their in vitro antifungal activity against several plant pathogenic fungi. frontiersin.org One of the compounds, T24, showed significantly higher activity against Rhizoctonia solani with a half maximal effective concentration (EC₅₀) of 0.45 mg/L, which was more potent than the commercial fungicide hymexazol (B17089) (EC₅₀ = 10.49 mg/L). frontiersin.org

| Compound Analogue/Class | Fungal Strain | Reported Activity | Reference |

|---|---|---|---|

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamide (B165840) with dichloro substitution | Aspergillus niger & Aspergillus flavus | Superior to Fluconazole | nih.gov |

| Pyrazolecarbamide derivative T24 | Rhizoctonia solani | EC₅₀ = 0.45 mg/L | frontiersin.org |

| Various Pyrazole Carboxamide Derivatives | Various Fungi | Exhibited activity to some extent | nih.gov |

A significant body of research has focused on the antitubercular properties of pyrazole derivatives against Mycobacterium tuberculosis H37Rv. A series of pyrazolylpyrazoline-clubbed triazole and tetrazole derivatives were synthesized and screened for their in vitro antitubercular efficiency. acs.org One compound, 9o, demonstrated excellent activity against M. tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL and 99% inhibition. acs.org Another study on 1,3,5-trisubstituted pyrazoles also showed remarkable activities, with some compounds exhibiting MIC values in the low micromolar range (0.00925 to 0.6 μM). nih.gov Furthermore, pyrazole and oxadiazole hybrids have been evaluated, with one compound showing an active state MIC of 0.92 μg/mL against M. tuberculosis H37Ra. acs.org These findings underscore the potential of the pyrazole scaffold in developing new antitubercular agents. researchgate.netmdpi.com

| Compound Analogue/Class | Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazolylpyrazoline-clubbed tetrazole 9o | H37Rv | 12.5 μg/mL | acs.org |

| Pyrazolylpyrazoline-clubbed triazole 9k | H37Rv | 12.5 μg/mL | acs.org |

| 1,3,5-trisubstituted pyrazole 6 | H37Rv | 0.3 μM | nih.gov |

| Pyrazole and Oxadiazole Hybrid 4e | H37Ra (active state) | 0.92 μg/mL | acs.org |

| Pyrazole-Ciprofloxacin Hybrid 7b & 7d | Mtb | 0.5 μg/mL | rsc.org |

The antiparasitic potential of pyrazole sulfonamides has been particularly noted against trypanosomatid parasites. A pyrazole sulfonamide, DDD85646, was identified as a potent inhibitor of Trypanosoma brucei N-myristoyltransferase (TbNMT), an enzyme crucial for the parasite's survival. acs.orgnih.govnih.gov Subsequent lead optimization studies on this series led to the discovery of compounds with improved properties. acs.orgnih.govnih.gov For example, modifications to the head group pyrazole, such as the introduction of an iso-butyl substituent, resulted in a significant increase in activity against the parasite. acs.org

In the context of antileishmanial activity, various pyrazole derivatives have shown promise. A study on pyrazolodihydropyridines and pyrazolopyridines revealed compounds with excellent activity against the amastigote form of Leishmania donovani, the causative agent of visceral leishmaniasis. One derivative demonstrated an IC₅₀ of 4.05 μM against amastigotes, which was superior to the standard drug miltefosine. researchgate.net Another report on pyrazole derivatives screened against Leishmania aethiopica found compounds that were more potent than amphotericin B deoxycholate against promastigotes. researchgate.net

| Compound Analogue/Class | Parasite | Target/Form | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrazole Sulfonamide DDD85646 (1) | Trypanosoma brucei | TbNMT | Potent Inhibitor | acs.orgnih.govnih.gov |

| Pyrazolodihydropyridine 6j | Leishmania donovani | Amastigotes | 4.05 μM | researchgate.net |

| Pyrazolodihydropyridine 6d | Leishmania donovani | Amastigotes | 7.36 μM | researchgate.net |

| Pyrazole derivative 196 | Leishmania aethiopica | Promastigotes | 0.0422 μg/mL | researchgate.net |

| Pyrazole derivative 197 | Leishmania aethiopica | Promastigotes | 0.0112 μg/mL | researchgate.net |

Anti-inflammatory Response Studies

The pyrazole nucleus, often combined with a sulfonamide moiety, is a recognized pharmacophore in the design of anti-inflammatory agents. nih.gov Research into pyrazole derivatives has revealed their potential to act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. nih.gov

One area of investigation has focused on pyrazole sulfonamide derivatives. Studies have shown that these compounds can exhibit significant anti-inflammatory activity. For instance, a series of pyrazole sulfonamide derivatives demonstrated noteworthy edema inhibition in animal models, with some compounds showing efficacy comparable to or greater than the established anti-inflammatory drug celecoxib (B62257). nih.gov Further research on 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives has also been pursued to evaluate their antiproliferative and potential anti-inflammatory properties. researchgate.net

The mechanism of action for many of these compounds is attributed to the suppression of pro-inflammatory mediators. mdpi.com Investigations into novel benzenesulfonamide derivatives, for example, have shown that they can reduce levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6, as well as C-reactive protein (CRP) in paw tissue. mdpi.com These compounds also demonstrated an ability to decrease COX-1 and COX-2 levels, suggesting a broad-spectrum anti-inflammatory effect. mdpi.com Additionally, some of these derivatives have shown a capacity to stabilize erythrocyte membranes, which may contribute to their anti-inflammatory activity by preventing the release of lysosomal contents. mdpi.com

Antiviral Activity (e.g., Anti-Tobacco Mosaic Virus)

The Tobacco Mosaic Virus (TMV) is a widespread plant pathogen that causes significant economic losses in various crops. researchgate.net The development of effective antiviral agents against TMV is a critical area of agricultural research. Pyrazole-based compounds have emerged as a promising class of molecules with potential anti-TMV activity. researchgate.netmdpi.com

Research has focused on designing and synthesizing novel pyrazole derivatives that target viral components. For instance, a series of pyrazole amide derivatives were developed to target the TMV coat protein (CP). mdpi.comnih.gov Preliminary bioassays of these compounds indicated that they all possessed some level of activity against TMV. mdpi.com One compound, in particular, demonstrated more potent biological activity against TMV than the commercial agent Ningnanmycin. nih.gov

The antiviral efficacy of these compounds is often evaluated through various in vitro and in vivo assays that measure their protective, curative, and inactivation effects. nih.govplos.org Studies on 1,5-disubstituted-4-pyrazole analogs containing 1,3,4-thiadiazole (B1197879) thioether moieties have identified compounds with significant antiviral efficacy against TMV, with one showing notable curative and inactivation activity. researchgate.net The mode of action for some of these active pyrazole compounds may involve the upregulation of pathogenesis-related genes in the host plant and the downregulation of the viral coat protein gene. researchgate.net

Enzyme Inhibition Studies

N-Myristoyltransferase (NMT) is an enzyme that plays a crucial role in various cellular processes by attaching a myristoyl group to substrate proteins. mdpi.com This modification is vital for protein-membrane interactions and signal transduction. mdpi.com NMT has been identified as a potential therapeutic target for treating parasitic infections and cancer. nih.gov

The development of NMT inhibitors has been an active area of research. Potent inhibitors, such as the pyrazole-containing compound DDD85646, have shown significant efficacy in preclinical models of parasitic diseases. mdpi.comnih.gov Structural analogues of these initial hits have been developed with even greater potency and anti-tumor activity in vitro. mdpi.com

The mechanism of inhibition often involves the inhibitor binding to the peptide-binding pocket of the NMT enzyme. nih.gov Molecular docking studies have revealed that potent pyrazole-containing inhibitors typically form key interactions within the active site. These can include a salt bridge between a positively charged group on the inhibitor and the negatively charged C-terminus of NMT, as well as hydrogen bonding and π-π stacking interactions with specific amino acid residues. nih.gov These interactions can stabilize the enzyme in a closed conformation, effectively trapping the inhibitor and preventing its dissociation. nih.gov

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Several CA isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in various cancers and are linked to tumor progression and metastasis. unifi.it This makes them attractive targets for the development of anticancer drugs. unifi.it

Sulfonamides are a well-established class of CA inhibitors. nih.gov Research has focused on synthesizing and evaluating various sulfonamide derivatives, including those incorporating a pyrazole moiety, for their ability to inhibit different CA isoforms. nih.gov Studies have shown that it is possible to design isoform-selective inhibitors. For example, certain benzenesulfonamides incorporating pyrazolecarboxamides have demonstrated selective inhibition of CA I, II, IX, or XII. nih.gov

The inhibition profile of CA IX is often distinct from other isoforms like CA I, II, and IV. drugbank.com Detailed inhibition studies have identified potent CA IX inhibitors among both simple aromatic and heterocyclic sulfonamides, with inhibition constants in the nanomolar range. drugbank.comdrugbank.com Molecular docking studies have been employed to understand the binding modes of these inhibitors within the active site of CA IX and CA XII, providing insights for the design of more potent and selective compounds. nih.gov

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Select Sulfonamide Derivatives

| Compound | CA II Inhibition (Ki, nM) | CA IX Inhibition (Ki, nM) | CA XII Inhibition (Ki, nM) |

|---|---|---|---|

| Acetazolamide | 12.1 | 25.4 | 5.7 |

| Methazolamide | 14.3 | 20.1 | 5.9 |

| Ethoxzolamide | 8.9 | 15.2 | 4.5 |

| Dichlorophenamide | 38.2 | 30.5 | 41.8 |

| Dorzolamide | 0.54 | 2.1 | 0.8 |

| Brinzolamide | 0.9 | 3.2 | 0.6 |

This table presents a selection of data for illustrative purposes and is not exhaustive.

Meprins α and β are zinc-dependent metalloproteinases belonging to the astacin (B162394) family. researchgate.net They are implicated in a variety of physiological and pathological processes, including cancer cell invasion, fibrosis, and Alzheimer's disease. researchgate.netsemanticscholar.org Consequently, the development of meprin inhibitors is a significant area of therapeutic research. researchgate.netsemanticscholar.org

The pyrazole scaffold has been identified as a promising starting point for the design of potent meprin inhibitors. semanticscholar.orgnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity and selectivity of pyrazole-based compounds against meprin α and β. semanticscholar.orgnih.gov These studies have led to the development of potent pan-meprin inhibitors as well as inhibitors with high selectivity for meprin α over meprin β. researchgate.netnih.gov

The inhibitory activity of these compounds is often evaluated by determining their apparent inhibition constants (Ki(app)). nih.gov Modifications to the substituents at various positions of the pyrazole ring have been shown to significantly impact potency and selectivity. semanticscholar.orgnih.gov For example, the introduction of different aryl moieties at the 3 and 5 positions of the pyrazole core can modulate interactions with the S1, S1', or S2' pockets of the meprin active site. researchgate.net

Table 2: Inhibition of Meprin α and β by 3,5-disubstituted Pyrazole Derivatives

| Compound | Meprin α Ki(app) (nM) | Meprin β Ki(app) (nM) | Selectivity Factor (β/α) |

|---|---|---|---|

| 7a | 1.3 | 115.8 | 89.1 |

| 14a | 2.5 | 185.3 | 74.1 |

| 14b | 4.8 | 256.7 | 53.5 |

| 14c | 0.8 | 98.4 | 123.0 |

| 14d | 1.9 | 154.2 | 81.2 |

Data is illustrative and represents a selection of compounds from research studies. nih.govresearchgate.net

Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane. nih.gov They exist in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of monoamine neurotransmitters and dietary amines. nih.govnih.gov The inhibition of MAOs is a therapeutic strategy for the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.gov

The pyrazoline scaffold, a reduced form of pyrazole, has been investigated for its potential to inhibit MAO-A and MAO-B. nih.gov A series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized and evaluated for their human MAO inhibitory activity. nih.gov

The results of these studies showed that many of the synthesized pyrazoline compounds were selective and reversible inhibitors of hMAO-A. nih.gov One compound, in particular, was found to be a more potent inhibitor of hMAO-A than the standard drug Moclobemide. nih.gov Molecular docking simulations have been used to understand the binding modes of these inhibitors and to identify the crucial interactions responsible for their potency and selectivity. nih.gov

Table 3: Inhibition of Human MAO-A and MAO-B by Pyrazoline Derivatives

| Compound | hMAO-A Ki (µM) | hMAO-B Ki (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4 | >10 | 0.08 ± 0.005 | >125 (for B) |

| 5 | 0.09 ± 0.006 | >10 | 0.009 |

| 6 | 0.12 ± 0.008 | >10 | 0.012 |

| 7 | 0.06 ± 0.003 | >10 | 0.006 |

| Moclobemide | 0.11 ± 0.01 | 2.25 ± 0.15 | 0.049 |

Selectivity Index (SI) = Ki (hMAO-B) / Ki (hMAO-A). A lower SI indicates higher selectivity for hMAO-A. nih.gov

P2X⑺ Receptor Antagonism

The purinergic P2X⑺ receptor is recognized as a significant target in inflammatory processes, making its antagonists a subject of considerable research interest for various systemic and central nervous system disorders. nih.govfrontiersin.org P2X⑺ receptor antagonists are being investigated for their potential therapeutic applications in neurodegenerative diseases and mood disorders. nih.govfrontiersin.org While numerous compounds have been developed and evaluated for P2X⑺ antagonism, including various amide-containing chemotypes, specific data detailing the activity of this compound as a P2X⑺ receptor antagonist is not available in the provided research. nih.govresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibition

The pyrazole scaffold is a well-established core structure in the design of selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov Compounds featuring a pyrazole ring, particularly 1,5-diarylpyrazoles, have been extensively investigated for their anti-inflammatory properties. nih.govresearchgate.net The presence of a sulfonamide or methanesulfonamide (B31651) moiety at the para-position of one of the aryl rings is a critical structural feature for potent and selective COX-2 inhibition, as exemplified by the clinical agent celecoxib. nih.govresearchgate.net

Research into structure-activity relationships has shown that modifications to the pyrazole core and its substituents significantly influence inhibitory potency and selectivity for COX-2 over COX-1. cu.edu.egnih.gov While the general class of pyrazole sulfonamides is known for COX-2 inhibition, specific inhibitory data (e.g., IC₅₀ values) for this compound were not detailed in the surveyed literature. However, its chemical structure is consistent with compounds designed to target the COX-2 enzyme.

| Compound | COX-2 IC₅₀ (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| Compound 2a | 19.87 | N/A | cu.edu.eg |

| Compound 3b | 39.43 | 22.21 | cu.edu.eg |

| Compound 5b | 38.73 | 17.47 | cu.edu.eg |

Other Observed Biological Activities (e.g., Ethylene-like activity in Arabidopsis seedlings)

Beyond the primary targets of inflammation and infectious disease, chemical compounds can exhibit a wide range of biological effects. However, based on a review of available literature, there are no specific findings regarding other biological activities of this compound, such as ethylene-like activity in Arabidopsis seedlings.

In Vivo Preclinical Efficacy Assessments (excluding human clinical trials)

Evaluation in Established Animal Models of Disease (e.g., Stage 2 Human African Trypanosomiasis mouse model)

Structural analogues of this compound have been the focus of significant lead optimization efforts targeting Trypanosoma brucei N-myristoyltransferase (TbNMT), a validated enzyme target for the treatment of Human African Trypanosomiasis (HAT). nih.govacs.org The primary challenge in treating the later, more severe stage 2 of the disease is the requirement for drugs to cross the blood-brain barrier to eliminate parasites within the central nervous system (CNS). nih.govacs.org

A prototypical pyrazole sulfonamide, DDD85646, was identified as a highly potent inhibitor of TbNMT and demonstrated curative efficacy in mouse models of stage 1 HAT. acs.org However, its utility for stage 2 disease was limited by poor CNS exposure. nih.govacs.org This prompted a medicinal chemistry campaign to modify the pyrazole sulfonamide scaffold to enhance blood-brain barrier permeability. These efforts focused on reducing the polar surface area and capping the sulfonamide group. nih.gov

This lead optimization led to the discovery of new analogues, such as DDD100097, with markedly improved CNS penetration. nih.gov These novel compounds were subsequently evaluated for their effectiveness in a stage 2 mouse model of HAT, which utilizes the T. b. brucei GVR35 strain to establish a CNS infection. acs.orgmdpi.com In this model, compound DDD100097 demonstrated partial efficacy, representing a significant advancement for this chemical series in addressing the more challenging neurological stage of the disease. nih.govacs.org Other optimized analogues were also selected for evaluation in the stage 2 model based on their trypanocidal activity and pharmacokinetic profiles. acs.org

| Compound Series | Target | Animal Model | Disease Stage | Observed Efficacy | Reference |

|---|---|---|---|---|---|

| Pyrazole Sulfonamide (e.g., DDD85646) | Trypanosoma brucei N-myristoyltransferase (TbNMT) | Mouse model (T.b. brucei) | Stage 1 | Fully curative | acs.org |

| CNS-Penetrant Pyrazole Sulfonamide (e.g., DDD100097) | Trypanosoma brucei N-myristoyltransferase (TbNMT) | Mouse model (T.b. brucei GVR35) | Stage 2 (CNS) | Partial efficacy | nih.govacs.org |

Mechanistic Elucidation and Molecular Interactions

Identification of Specific Molecular Targets and Biochemical Pathways

The pyrazole (B372694) sulfonamide scaffold is a recognized pharmacophore that interacts with a variety of biological targets. A primary class of enzymes targeted by these compounds is the carbonic anhydrases (CAs) . nih.govrsc.org These metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and are involved in numerous physiological processes. rsc.org Several isoforms of human carbonic anhydrase (hCA), including hCA I, II, IX, and XII, have been identified as targets for pyrazole-based sulfonamides. rsc.org The inhibition of these enzymes, particularly the tumor-associated isoform hCA IX, is a key mechanism contributing to the anticancer properties of this class of compounds. bue.edu.egnih.gov

Another significant molecular target for pyrazole derivatives is the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov Bcl-2 is a key anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. nih.gov By binding to Bcl-2, pyrazole-containing compounds can disrupt its function, thereby promoting the intrinsic pathway of apoptosis. nih.govnih.gov This interaction shifts the balance towards pro-apoptotic proteins like Bax, leading to programmed cell death. nih.gov

The modulation of these targets indicates that pyrazole sulfonamides interfere with fundamental biochemical pathways, including pH regulation, ion transport (via CA inhibition), and the core apoptotic machinery (via Bcl-2 inhibition). nih.govnih.gov

Characterization of Enzyme Active Site Interactions

The efficacy of pyrazole sulfonamides as enzyme inhibitors is determined by their specific interactions within the enzyme's active site. Docking studies and structural analyses have provided detailed insights into these interactions.

For carbonic anhydrases, the binding of pyrazole sulfonamides is anchored by the sulfonamide moiety. nih.govrsc.org This group coordinates with the zinc ion (Zn²⁺) located at the core of the active site, which is essential for the enzyme's catalytic activity. rsc.orgnih.gov This interaction is a hallmark of sulfonamide-based CA inhibitors.

In the case of N-myristoyltransferase (NMT), a potential target for some pyrazole sulfonamides, the N-methyl group of the pyrazole ring plays a critical role. nih.govacs.org This methyl group fits into a hydrophobic pocket within the active site, helping to correctly orient the molecule for optimal binding. nih.govacs.org The pyrazole nitrogen then acts as a hydrogen bond acceptor, interacting with the hydroxyl group of a conserved serine residue. nih.govacs.org

Key amino acid residues that have been identified as crucial for the binding of pyrazole sulfonamides to carbonic anhydrases include Gln89, Asn64, and Thr198. rsc.org

The stability of the enzyme-inhibitor complex is further enhanced by a network of hydrogen bonds and hydrophobic interactions. Within the active site of carbonic anhydrases, the sulfonamide group not only interacts with the zinc ion but also forms hydrogen bonds with surrounding amino acid residues, such as Thr198. rsc.org

Hydrophobic interactions also play a significant role in the binding affinity. rsc.orgresearchgate.net The pyrazole ring and its substituents can engage in hydrophobic interactions with nonpolar residues in the active site, which helps to stabilize the ligand's position. rsc.orgnih.gov For instance, in NMT, the tight packing of the N-methyl group into a hydrophobic pocket is a key determinant of inhibitory potency. nih.govacs.org

Table 1: Summary of Key Molecular Interactions for Pyrazole Sulfonamides

| Target Enzyme | Key Interacting Moiety | Interacting Residues/Ions | Type of Interaction |

|---|---|---|---|

| Carbonic Anhydrase | Sulfonamide Group | Zn²⁺, Gln89, Asn64, Thr198 | Metal Coordination, Hydrogen Bonding |

Cellular Mechanisms of Action

The molecular interactions of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide and its analogs translate into significant effects at the cellular level, primarily impacting cell proliferation and survival.

A number of pyrazole sulfonamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines. acs.org This inhibition of cell growth is often linked to the disruption of the cell cycle. Studies have shown that these compounds can induce cell cycle arrest , preventing cancer cells from proceeding through the phases of division. bue.edu.egnih.govmdpi.com Specifically, arrest in the G0/G1 and S phases of the cell cycle has been observed in cells treated with pyrazole-sulfonamide hybrids. bue.edu.egnih.gov This disruption of cell cycle progression is a key component of their anticancer effects.

A primary mechanism through which pyrazole sulfonamides exert their cytotoxic effects is the induction of apoptosis , or programmed cell death. nih.govnih.gov This is often mediated through the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. nih.govnih.gov

Research has shown that pyrazole derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL . nih.gov Concurrently, they can upregulate the expression of pro-apoptotic proteins such as Bax . nih.govdovepress.commdpi.com This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane, the release of cytochrome c, and the activation of caspases, ultimately culminating in apoptosis. dovepress.commdpi.com Specifically, the activation of caspase-3 , an executioner caspase, has been observed following treatment with pyrazole-based compounds. nih.govdovepress.comresearchgate.net

Table 2: Cellular Effects of Pyrazole Sulfonamides

| Cellular Process | Specific Effect | Key Proteins Involved |

|---|---|---|

| Cell Cycle | Arrest at G0/G1 and S phases | Cyclin-dependent kinases (CDKs) |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Specific Protein Regulation (e.g., hsp27, TNFa release)

Currently, there is no direct scientific literature available that specifically investigates the effect of this compound on the regulation of heat shock protein 27 (hsp27) or the release of tumor necrosis factor-alpha (TNFα). However, the anti-inflammatory properties observed in some sulfonamide derivatives suggest that an influence on inflammatory mediators like TNFα could be a plausible mechanism of action. Further research is required to determine if this specific compound exhibits such regulatory effects.

Inhibition of Essential Biosynthetic Pathways (e.g., Folate Biosynthesis)

The sulfonamide moiety is a well-known structural analog of para-aminobenzoic acid (pABA), a crucial component in the bacterial synthesis of folic acid. Many sulfonamide-based drugs exert their antimicrobial effects by competitively inhibiting dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate production. This inhibition disrupts the synthesis of nucleotides and amino acids, ultimately hindering microbial growth. While this mechanism is a hallmark of sulfonamides, specific studies confirming the inhibition of folate biosynthesis by this compound have not been reported.

Impact on γ-Secretase Activity and Substrate Processing (e.g., APP vs. Notch)

The γ-secretase complex is a multi-protein enzyme involved in the cleavage of various transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor. Dysregulation of APP processing by γ-secretase is a key event in the pathogenesis of Alzheimer's disease. While some pyrazole-containing compounds have been explored as modulators of γ-secretase activity, there is no available data to suggest that this compound directly impacts γ-secretase or demonstrates differential processing of APP versus Notch substrates.

Receptor-Ligand Binding Dynamics and Functional Modulation (e.g., Antagonism, Agonism)

The interaction of a small molecule with a biological receptor can lead to a range of functional outcomes, including agonism (activation) or antagonism (inhibition). The specific receptor binding profile of this compound has not been characterized in the existing scientific literature. Determining the binding affinities and functional effects of this compound on various receptors would be a critical step in elucidating its pharmacological and toxicological profiles.

Detailed Research Findings

As of the latest review of scientific literature, specific experimental data on the biological activities and molecular interactions of this compound are not available. The information presented here is based on the general properties of the pyrazole-sulfonamide chemical class.

Interactive Data Table: Status of Research on this compound

| Area of Investigation | Research Findings for this compound |

| Specific Protein Regulation | |

| hsp27 Regulation | No data available |

| TNFα Release | No data available |

| Biosynthetic Pathway Inhibition | |

| Folate Biosynthesis | Not specifically studied; potential based on sulfonamide moiety |

| Enzyme Activity Modulation | |

| γ-Secretase Activity | No data available |

| APP vs. Notch Processing | No data available |

| Receptor Binding | |

| Agonism/Antagonism | No data available |

Structure Activity Relationship Sar Analysis and Rational Design Principles

Impact of Substituents on the Pyrazole (B372694) Ring System

The pyrazole core of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide is a critical determinant of its biological activity. Variations in the substituents at different positions on this heterocyclic ring can lead to significant changes in the compound's efficacy and selectivity.

Role of the Bromine Atom at Position 5 on Biological Activity

The presence of a bromine atom at the C5 position of the pyrazole ring is a key feature of the molecule's structure. Halogenation at this position is known to influence the electronic properties of the pyrazole ring, which in turn can affect its interaction with biological targets. Research on related pyrazole derivatives has shown that the introduction of a halogen can modulate activity, though the specific impact of bromine at C5 on the biological activity of this particular sulfonamide is an area of ongoing investigation. In some series of pyrazole-based compounds, halogenation of an attached phenyl ring at the C5 position of the pyrazole has been shown to reduce activity against certain enzymes to the submicromolar level. Conversely, in other molecular contexts, such as 4-arylazo-3,5-diamino-1H-pyrazoles, halogen substituents other than fluorine have resulted in a complete loss of activity. The chlorine atom at the C5 position in some pyrazoles has been noted for its ability to form halogen bonds, which can be a crucial factor in ligand-receptor interactions.

Influence of N-Methylation at Position 1 on Potency and Selectivity

The methylation at the N1 position of the pyrazole ring in this compound has significant implications for its physicochemical properties and, consequently, its biological function. N-alkylation of the pyrazole ring is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity. In some instances, the N-methylation of pyrazole-containing compounds has been shown to enhance brain penetration by reducing the polarity of the molecule. The selective methylation of the N1 position is often a critical step in the synthesis of pyrazole-based drugs, as the presence and nature of the substituent at this position can profoundly influence the compound's interaction with its target.

Effects of Substitutions at Pyrazole Positions 3 and 5

Substituents at the C3 and C5 positions of the pyrazole ring play a pivotal role in defining the structure-activity relationship of this class of compounds. The electronic nature of these substituents can influence the tautomeric equilibrium of the pyrazole ring, with electron-donating groups generally favoring the C3-tautomer and electron-withdrawing groups stabilizing the C5-tautomer. In the context of pyrazole-based benzene (B151609) sulfonamides, modifications to substituents on phenyl rings attached to the C3 and C5 positions have demonstrated a significant impact on their inhibitory activity against human carbonic anhydrase isoforms. For instance, the substitution of a methyl group with a methoxy (B1213986) group on a phenyl ring at the C5 position was found to enhance inhibitory activity.

| Compound | Substitution at C3 | Substitution at C5 | Observed Effect on Biological Activity |

|---|---|---|---|

| Analog A | Unsubstituted Phenyl | Phenyl with para-Methyl | Baseline Activity |

| Analog B | Unsubstituted Phenyl | Phenyl with para-Methoxy | Enhanced activity against hCAXII |

| Analog C | 2-Hydroxy-4-bromophenyl | Phenyl with para-Methoxy | Increased activity against hCAII, hCAIX, and hCAXII |

| Analog D | Unsubstituted Phenyl | Phenyl with para-Halogen | Reduced activity against hCAIX and hCAXII |

Influence of the Sulfonamide Moiety and its Chemical Modifications

Role of Capping Groups on Sulfonamide Stability and Biological Profile

The modification of the terminal nitrogen of the sulfonamide group, often referred to as "capping," is a key strategy in drug design to optimize the properties of sulfonamide-containing compounds. Capping a secondary sulfonamide with an alkyl group, such as a methyl group, can have a profound impact on the molecule's biological profile. This modification can reduce the polar surface area of the compound and prevent its deprotonation at physiological pH. As a result, capped sulfonamides often exhibit significantly improved permeability across biological membranes, including the blood-brain barrier. This enhancement in central nervous system penetration can be critical for compounds targeting neurological disorders.

| Compound Series | Sulfonamide Moiety | Effect on Brain Penetration (Brain:Blood Ratio) |

|---|---|---|

| Parent Compound | Uncapped (Secondary Sulfonamide) | <0.1 |

| Methyl-Capped Analog | N-Methyl Sulfonamide | 3.7 |

Relationship between Molecular Structure and Target Specificity/Selectivity

The specificity and selectivity of pyrazole-sulfonamide derivatives are highly dependent on the nature and position of various substituents on the core structure. Minor modifications can drastically alter the compound's affinity for different biological targets or isoforms of the same target, such as enzymes.

A prime example is seen in the inhibition of human carbonic anhydrase (hCA) isoforms. rsc.org Different substitution patterns on the pyrazole ring can lead to significant variations in selectivity. For instance, in one study, the introduction of two acidic moieties on the aryl groups at positions 3 and 5 of the pyrazole ring led to excellent selectivity by abolishing the inhibition of off-target matrix metalloproteinases (MMPs) and ADAMs (a disintegrin and metalloproteinase). nih.gov Conversely, a derivative with two benzodioxolane moieties showed higher inhibition of off-target metalloproteases, particularly MMP2. nih.gov

Further research into carbonic anhydrase inhibitors demonstrated that compounds in one series were more potent against tumor-associated isoforms hCA IX and hCA XII, while showing weaker inhibition of the cytosolic isoforms hCA I and II. tandfonline.com The position of the sulfonamide group itself is also a critical determinant of selectivity. In a series of sulfonamide-bearing pyrazolone (B3327878) derivatives, compounds with a sulfonamide group at the meta position of an attached benzene ring displayed higher activity against the acetylcholinesterase (AChE) enzyme compared to their counterparts with the group in the para position. nih.gov This positional isomerism had a substantial effect on selectivity between AChE and butyrylcholinesterase (BChE). nih.gov

This principle of isoform selectivity is also evident in kinase inhibition. The methyl group on the pyrazole ring of one inhibitor is essential for its selectivity towards cyclin-dependent kinase 2 (CDK2) by sterically hindering binding to other kinases. mdpi.com

| Compound ID | Sulfonamide Position | hCA I K_I (nM) | hCA II K_I (nM) | AChE K_I (nM) | BChE K_I (nM) |

|---|---|---|---|---|---|

| 1d | meta | 28.11 ± 2.15 | 39.29 ± 5.11 | 13.60 ± 1.63 | 30.17 ± 2.65 |

| 2d | para | 41.18 ± 3.94 | 52.81 ± 4.80 | 29.54 ± 2.51 | 41.11 ± 3.91 |

| 1f | meta | 18.03 ± 2.86 | 24.84 ± 1.57 | 25.19 ± 2.90 | 39.21 ± 3.42 |

| 2f | para | 25.59 ± 1.90 | 31.10 ± 2.06 | 21.37 ± 1.83 | 35.49 ± 2.77 |

Rational Design Principles for Enhanced Potency, Selectivity, and Desired Biological Profiles

Rational design involves the deliberate modification of a chemical structure to improve its therapeutic properties. For the pyrazole-sulfonamide scaffold, this includes strategies like molecular hybridization, where multiple active pharmacophores are combined into a single molecule to enhance activity. acs.org Another successful approach is the "dual-tail strategy," which has been used in the design of novel carbonic anhydrase IX (CA IX) inhibitors by creating hybrid scaffolds that mimic dual-tail binding. bue.edu.eg

The electronic properties of substituents play a crucial role in modulating the biological activity of pyrazole-sulfonamide derivatives. The strategic placement of electron-withdrawing groups (EWGs), such as halogens (F, Cl, Br), and electron-donating groups (EDGs), like alkyl (-CH3) or alkoxy (-OCH3) groups, can significantly impact binding affinity and potency. acs.org

In the development of antitubercular agents, the inclusion of both EWGs and EDGs on the molecule led to remarkable activity. acs.org For carbonic anhydrase inhibitors, replacing an electron-donating methyl group with an electron-withdrawing methoxy group on a phenyl ring attached to the pyrazole core enhanced the inhibitory activity against all three tested isoforms (hCAII, hCAIX, hCAXII). rsc.org However, further halogenation of that same phenyl ring reduced activity against hCAIX and hCAXII. rsc.org This demonstrates that the effect is nuanced and depends on the specific group and its location.

Studies on antiproliferative pyrazole-4-sulfonamide derivatives confirmed that electron-donating groups on an attached phenyl ring were beneficial for enhancing anticancer activity. acs.org For example, a compound with di-propoxy groups (EDGs) on the phenyl ring was found to be potent. acs.org

| Compound ID | Substituent at Position 5 | hCAII IC₅₀ (µM) | hCAIX IC₅₀ (µM) | hCAXII IC₅₀ (µM) |

|---|---|---|---|---|

| 4f | -CH₃ (EDG) | 0.89 ± 0.11 | 0.45 ± 0.09 | 0.35 ± 0.08 |

| 4g | -OCH₃ (EWG) | 0.41 ± 0.03 | 0.29 ± 0.06 | 0.12 ± 0.07 |

| 4h | -Br (EWG) | 0.55 ± 0.15 | 0.26 ± 0.04 | 0.38 ± 0.10 |

In many pyrazole-sulfonamide derivatives, a linker or tether connects the core scaffold to another functional group, such as a terminal amine. The length and flexibility of this linker are critical parameters that can be optimized to improve potency and selectivity. nih.govacs.org

In a lead optimization study for inhibitors of Trypanosoma brucei N-myristoyltransferase, researchers systematically modified the linker between the pyrazole core and a terminal amine. nih.gov Extending a propyl tether by an additional methylene (B1212753) unit to form a butyl linker resulted in a substantial increase in activity, leading to subnanomolar potency against the parasite. nih.govacs.org Further optimization showed that replacing a rigid piperidine (B6355638) ring in the linker with a more flexible acyclic linker of a comparable length was also tolerated and improved selectivity. nih.govresearchgate.net This highlights that introducing flexibility can be a key strategy for achieving higher selectivity. nih.gov The pyrazole fragment itself can also function as a linker, providing an extended conformation necessary for optimal binding in certain kinase inhibitors. mdpi.com

| Compound ID | Linker Structure | T. brucei EC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| 16 | -CH₂-piperidine- | 0.012 | >8.3 |

| 20 | -CH₂-CH₂-piperidine- | 0.0008 | >13 |

| 46 | -(CH₂)₄-N(CH₃)₂ | 0.001 | >100 |

| 47 | -(CH₂)₂-O-CH₂-N(CH₃)₂ | 0.001 | >100 |

| 48 | -(CH₂)₃-N(CH₃)₂ | 0.002 | >50 |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nih.govmodern-journals.com These methods are used to determine the optimized molecular geometry and to analyze the electronic structure, which governs the molecule's stability and reactivity. eurasianjournals.comeurasianjournals.com For pyrazole (B372694) sulfonamide derivatives, DFT calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govrsc.orgekb.eg

Analysis of Frontier Orbital Energies (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. rsc.org The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability; a larger energy gap implies higher stability and lower chemical reactivity. nih.govjcsp.org.pk

In studies of various pyrazole derivatives, the HOMO is often delocalized across the pyrazole and adjacent aromatic rings, while the LUMO distribution can vary depending on the substituents. jcsp.org.pk This distribution of electron density is crucial for charge transfer within the molecule. jcsp.org.pk For pyrazole-based benzene (B151609) sulfonamides, DFT studies have calculated HOMO energies ranging from -0.211 eV to -0.049 eV and LUMO energies from -0.163 eV to 0.152 eV. rsc.org The analysis of these orbitals provides insight into how 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide might participate in chemical reactions.

Table 1: Representative Frontier Orbital Energies for Pyrazole Derivatives Note: The following data is for illustrative purposes, based on published values for related pyrazole-carboxamide and pyrazole-sulfonamide compounds, not specifically this compound.

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyrazole-Carboxamide A | -5.44 | -1.21 | 4.23 | jcsp.org.pk |

| Pyrazole-Carboxamide B | -5.56 | -1.24 | 4.32 | jcsp.org.pk |

| Pyrazole-Carboxamide C | -5.67 | -1.79 | 3.88 | jcsp.org.pk |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 | nih.gov |

Elucidation of Global Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability. ekb.egresearchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Global Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ). ekb.egdergipark.org.tr

These parameters are crucial for comparing the reactivity of different molecules within a series. ekb.eg For instance, a compound with a lower hardness and higher electrophilicity index is generally more reactive. researchgate.net DFT studies on various heterocyclic sulfonamides have utilized these descriptors to rationalize their observed biological activities. researchgate.net

Table 2: Representative Global Reactivity Descriptors for Related Heterocyclic Compounds Note: The following data is for illustrative purposes, based on published values for related compounds, not specifically this compound.

| Compound | I (eV) | A (eV) | η (eV) | S (eV⁻¹) | χ (eV) | ω (eV) | Source |

| Tartrazine Derivative | 8.28 | 1.86 | 6.42 | 0.16 | -3.21 | 0.80 | scielo.org.mx |

| NPT Derivative | 5.92 | 2.52 | 3.40 | 0.29 | -1.70 | 0.43 | scielo.org.mx |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate within the active site of a biological target. bohrium.com For pyrazole sulfonamide derivatives, docking studies have been extensively used to explore their inhibitory potential against various enzymes, such as carbonic anhydrases and protein kinases. nih.govmdpi.comnih.gov

Prediction of Ligand-Target Binding Modes and Affinities

Docking algorithms calculate a score, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower (more negative) score generally indicates a more favorable binding affinity. mdpi.com Studies on pyrazole-based sulfonamides have shown potent inhibition against human carbonic anhydrase (hCA) isoforms and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). rsc.orgnih.gov For example, pyrazole-based benzene sulfonamides have demonstrated inhibitory concentrations (IC50) in the submicromolar range against hCA isoforms, with one potent inhibitor of hCAXII showing an IC50 value of 0.12 µM. rsc.org Another study on novel pyrazole derivatives identified a potent VEGFR-2 inhibitor with an IC50 value of 9 nM. nih.gov These binding affinities are critical for prioritizing compounds for further experimental testing.

Table 3: Representative Docking Scores and Binding Affinities of Pyrazole Sulfonamide Derivatives Against Various Targets Note: The data below represents findings for various pyrazole sulfonamide derivatives, not the specific subject compound.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Affinity (Ki or IC50) | Source |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA II | - | Ki = 7.1 nM | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamide | hCA IX | - | Ki = 79.6 nM | mdpi.com |

| Pyrazole-based scaffold | VEGFR-2 | - | IC50 = 8.93 nM | nih.gov |

| Benzo[g]quinazoline Sulfonamide | VEGFR-2 | -9.2 | IC50 = 23.1 nM | mdpi.comnih.gov |

| Acyl Pyrazole Sulfonamide | α-glucosidase | - | IC50 = 1.13 µM | nih.gov |

Characterization of Active Site Interactions and Binding Pockets

Beyond predicting affinity, docking studies provide a detailed, three-dimensional view of how a ligand interacts with the amino acid residues in the target's active site. xml-journal.net For sulfonamide-based inhibitors of carbonic anhydrases, a hallmark interaction is the coordination of the sulfonamide group's nitrogen atom with the zinc ion (Zn²⁺) in the enzyme's active site. rsc.orgnih.gov

Other crucial interactions include:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) frequently forms hydrogen bonds with key residues such as Thr199 and Thr200 in carbonic anhydrases. mdpi.com In kinases like VEGFR-2, hydrogen bonds are often observed with hinge region residues like Cys919 and with catalytic residues such as Asp1046 and Glu885. nih.govnih.gov

Hydrophobic Interactions: The pyrazole ring and other aromatic moieties of the ligand typically engage in hydrophobic and π-π stacking interactions with nonpolar residues like Val, Leu, Ile, and Phe in the binding pocket, which helps to anchor the ligand in the correct orientation. mdpi.comxml-journal.netacs.org

These specific interactions are vital for the ligand's potency and selectivity and are a primary focus when designing new, more effective inhibitors. acs.org

In Silico Structure-Based Drug Design Strategies

In silico structure-based drug design (SBDD) has become an indispensable tool in medicinal chemistry for the discovery and optimization of novel therapeutic agents. While specific computational studies focusing exclusively on this compound are not extensively detailed in the current body of literature, the broader class of pyrazole sulfonamide derivatives has been the subject of numerous molecular modeling investigations. These studies provide a clear framework for how SBDD strategies are applied to this chemical scaffold to identify and refine potential enzyme inhibitors for various diseases.

The primary SBDD strategies employed for pyrazole sulfonamide analogues involve molecular docking, calculation of binding energies, and molecular dynamics simulations to understand their interaction with biological targets at a molecular level. These computational methods are crucial for predicting binding conformations, estimating binding affinities, and elucidating the key interactions that drive biological activity.

Molecular Docking and Binding Mode Analysis

Molecular docking is a fundamental SBDD technique used to predict the preferred orientation of a ligand when bound to a target protein. For pyrazole sulfonamide derivatives, this has been applied to a range of biological targets, including carbonic anhydrases, kinases, and enzymes implicated in diabetes and cancer.

For instance, in studies on related pyrazole derivatives as carbonic anhydrase (CA) inhibitors, molecular docking has been used to elucidate binding interactions with human CA I and II isoforms. tandfonline.com These studies often reveal that the sulfonamide moiety is critical for activity, typically coordinating with the zinc ion in the enzyme's active site. nih.gov The pyrazole ring and its substituents then form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, anchoring the inhibitor in the binding pocket. nih.gov

Similarly, extensive docking studies on a library of 63 pyrazole derivatives against various cancer-related protein targets, such as VEGFR, identified compounds with strong binding affinities. nih.gov Analysis of the docked poses showed that the pyrazole core acts as a scaffold, allowing various substituents to engage in specific interactions like hydrogen bonds and pi-pi stacking with key residues in the active site. nih.gov

Binding Energy Calculations

To refine the predictions from molecular docking, methods like the Molecular Mechanics‐Generalized Born Surface Area (MM-GBSA) are often employed to calculate the binding free energy of the ligand-protein complex. tandfonline.com This provides a more accurate estimation of binding affinity than docking scores alone. For example, in a study of novel sulfonamide-based pyrazole-clubbed pyrazoline derivatives targeting the mycobacterial enoyl reductase (InhA), the most active compound exhibited a favorable Glide energy of –64.183 kcal/mol, indicating strong and stable binding within the active site. acs.org

Quantitative Structure-Activity Relationship (QSAR)

Ligand-based approaches such as Quantitative Structure-Activity Relationship (QSAR) are also utilized to build mathematical models that correlate the chemical structures of pyrazole derivatives with their biological activities. ej-chem.orgej-chem.org These models help in predicting the activity of newly designed compounds and guide the optimization of the lead structures.

The following tables summarize findings from in silico studies on various pyrazole sulfonamide analogues, illustrating the type of data generated through these computational strategies. It is important to note that this data is for related structures and not for this compound itself.

Table 1: Molecular Docking Results for Pyrazole Sulfonamide Analogs Against Various Targets

| Compound/Analog | Target Enzyme | Docking Score (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Sulfonamide-based pyrazole-pyrazoline derivative (9g) | Mycobacterial InhA | -9.714 | Not specified |

| Acyl pyrazole sulfonamide (5a) | α-glucosidase | Not specified | Not specified |

| Acyl pyrazole sulfonamide (5b) | α-glucosidase | Not specified | Not specified |

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 |

Data compiled from multiple studies on pyrazole derivatives. acs.orgd-nb.infofrontiersin.org

Table 2: Computationally-derived Data and In Vitro Activity for Pyrazole Analogs

| Compound/Analog | Target/Assay | IC50 (µM) | Glide Energy (kcal/mol) |

|---|---|---|---|

| Sulfonamide-based pyrazole-pyrazoline derivative (9g) | M. tuberculosis H37Rv | 10.2 | -64.183 |

| Acyl pyrazole sulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 | Not reported |

This table presents a combination of in vitro biological data with in silico energy calculations for related pyrazole sulfonamide compounds. acs.orgfrontiersin.org

These examples underscore the utility of SBDD in the hit-to-lead optimization process for pyrazole sulfonamides. By constructing a detailed molecular map of the interactions between the ligand and its target, researchers can rationally design new analogs with improved potency and selectivity. Future computational work could apply these established methodologies to this compound to explore its potential as a therapeutic agent.

Future Directions and Research Perspectives for 5 Bromo 1 Methyl 1h Pyrazole 4 Sulfonamide Research

Exploration of Novel Analogues with Optimized Structural Features

A primary future direction lies in the rational design and synthesis of novel analogues of 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide. The goal is to optimize structural features to enhance efficacy, selectivity, and pharmacokinetic properties. Lead optimization campaigns on related pyrazole (B372694) sulfonamides have demonstrated that targeted modifications can yield significant improvements. nih.govresearchgate.net

Key strategies for structural optimization include:

Modification of the Sulfonamide Group: Capping the sulfonamide moiety has been shown to reduce polar surface area and acidity, which can markedly improve blood-brain barrier permeability. nih.govacs.org This strategy could be pivotal for developing agents targeting the central nervous system (CNS).

Alteration of the Pyrazole Core Substituents: The bromine atom and methyl group on the pyrazole ring of the parent compound are prime candidates for substitution. Introducing a variety of aromatic and heteroaromatic groups could diversify the biological activities of the resulting compounds. acs.org

Introduction of Flexible Linkers: Replacing rigid core aromatic structures with more flexible linkers can significantly improve selectivity for the intended biological target over others, such as differentiating between parasitic and human enzymes. nih.govresearchgate.net

Investigation of Undiscovered Biological Targets and Therapeutic Applications

While pyrazole sulfonamides are known inhibitors of targets like Trypanosoma brucei N-myristoyltransferase (TbNMT) and various carbonic anhydrase (CA) isoforms, a vast landscape of potential biological targets remains unexplored. nih.govmdpi.com The broad spectrum of activities reported for pyrazole derivatives—including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties—suggests that this class of compounds may interact with a wide range of biological molecules. ontosight.aifrontiersin.org

Future research should involve screening this compound and its newly synthesized analogues against diverse panels of biological targets. Potential areas of investigation include:

Kinase Inhibition: Many cancers are driven by aberrant kinase activity, making protein kinases a major class of drug targets.

Protease Inhibition: Targeting proteases is a valid strategy for various diseases, including viral infections and cancer.

Bromodomain Interaction: Bromodomains are readers of epigenetic marks and are implicated in cancer and inflammatory disorders, representing an attractive class of targets. nih.gov

Receptor Modulation: Screening for activity against various cell surface and nuclear receptors, such as the androgen receptor, could uncover new therapeutic avenues for conditions like prostate cancer. nih.gov

Discovering new interactions will open up possibilities for repurposing these compounds for entirely new therapeutic applications, from oncology to neurodegenerative diseases and infectious agents. nih.govnih.gov

Advancements in Synthetic Methodologies for Library Generation and Diversification

To facilitate the exploration of novel analogues, advancements in synthetic methodologies are crucial. The development of efficient, robust, and versatile synthetic routes is essential for generating large and diverse libraries of pyrazole sulfonamides for high-throughput screening. mdpi.com

Future synthetic strategies should focus on:

Combinatorial Chemistry: Employing combinatorial approaches to rapidly generate a multitude of derivatives by systematically varying substituents on the pyrazole and sulfonamide scaffolds.

Green Chemistry: Applying principles of green chemistry to make the synthesis more environmentally friendly and sustainable. mdpi.com

Multi-Component Reactions: Utilizing one-pot, multi-component reactions can streamline the synthetic process, increasing efficiency and yield. mdpi.com

Molecular Hybridization: This strategy involves combining the pyrazole sulfonamide pharmacophore with other known bioactive fragments to create hybrid molecules with potentially synergistic or novel activities. mdpi.com

Innovations in synthesis will not only accelerate the discovery of new lead compounds but also provide the scalability needed for further preclinical and clinical development. google.com

Integration of Multidisciplinary Approaches in Drug Discovery Pipelines

The modern drug discovery process is inherently multidisciplinary. The future success of research on this compound and its derivatives will depend on the seamless integration of various scientific disciplines.

A comprehensive drug discovery pipeline would involve:

Computational Chemistry: In silico methods, such as molecular docking and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiling, can predict the binding affinity of analogues to their targets and forecast their pharmacokinetic properties, guiding the design of new compounds. frontiersin.orgnih.gov

Structural Biology: Determining the high-resolution crystal structures of lead compounds in complex with their biological targets provides invaluable insights into the specific molecular interactions, enabling structure-based drug design for enhanced potency and selectivity. nih.gov

Chemical Biology: Using chemical probes derived from potent analogues to investigate biological pathways and identify novel drug targets.

Pharmacology and Toxicology: Rigorous in vitro and in vivo testing to establish the efficacy and safety profiles of the most promising candidates.

This integrated approach creates a feedback loop where experimental data informs computational models, and computational predictions guide further experimental work, significantly accelerating the journey from a hit compound to a viable drug candidate.

Addressing Challenges in Selectivity and Potency for Specific Disease Indications

A critical challenge in drug development is achieving high potency for the desired target while maintaining selectivity to avoid off-target effects. Research on pyrazole sulfonamides has already highlighted the importance of selectivity, for example, in developing inhibitors that are more active against parasitic enzymes than their human counterparts. researchgate.net Similarly, achieving isoform-selective inhibition of enzymes like carbonic anhydrases is crucial for targeted therapeutic effects and minimizing side effects. mdpi.com

Future work must systematically address these challenges by:

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to understand how specific structural changes impact potency and selectivity. acs.orgnih.gov This involves synthesizing a series of related compounds and evaluating their biological activity.

Target-Focused Design: Leveraging structural information of the target's active site to rationally design inhibitors that exploit specific features of the target enzyme or receptor, which are not present in closely related off-targets.

Counter-Screening: Proactively screening promising compounds against a panel of relevant off-targets (e.g., other enzymes from the same family, key antitargets like hERG) early in the discovery process to identify and mitigate potential liabilities.

The data below illustrates how modifications to a parent pyrazole sulfonamide scaffold can influence potency and selectivity, highlighting the importance of this research direction.

| Compound | Modification from Lead Compound | TbNMT IC50 (µM) | Human NMT IC50 (µM) | Selectivity Index (Human/Tb) |

|---|---|---|---|---|

| DDD85646 (Lead Compound 1) | N/A | 0.009 | 0.018 | 2 |

| Analogue 14 | Piperazine (B1678402) modification | 0.019 | 0.38 | 20 |

| Analogue 16 | Removal of internal piperazine nitrogen from Analogue 14 | 0.002 | 0.28 | 140 |

| DDD100097 (Analogue 40) | Flexible linker and capped sulfonamide | 0.004 | >50 | >12500 |

By focusing on these key research areas, the scientific community can continue to build upon the promising foundation of the pyrazole sulfonamide scaffold, potentially leading to the development of novel and effective therapies for a range of human diseases.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of a pyrazole precursor. For example, bromination of 1-methyl-1H-pyrazole-4-sulfonamide using N-bromosuccinimide (NBS) in inert solvents like dichloromethane or chloroform at 0–5°C minimizes side reactions . Solvent choice impacts reactivity: chloroform may enhance solubility of intermediates, while dichloromethane offers better temperature control. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR confirm substituent positions (e.g., sulfonamide protons at δ 3.2–3.5 ppm, methyl groups at δ 2.8–3.0 ppm) .

- X-ray crystallography : Resolves bond lengths and angles (e.g., Br-C bond ≈ 1.89 Å, sulfonamide S-N bond ≈ 1.63 Å) .

- Mass spectrometry : ESI-MS in positive ion mode validates molecular weight (expected [M+H]+: ~268.08 g/mol) .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced using co-solvents like methanol (up to 20 mg/mL at 25°C) .

- Stability : Stable under inert atmospheres but sensitive to prolonged light exposure. Store at –20°C in amber vials with desiccants to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density around the bromine atom, identifying it as the primary site for Suzuki-Miyaura coupling. Transition state analysis predicts activation energies for Pd-catalyzed reactions, guiding solvent selection (e.g., toluene vs. THF) and temperature optimization . Molecular dynamics simulations further model ligand-substrate interactions to improve catalytic efficiency .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-sulfonamide derivatives?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition assays often arise from:

- Assay conditions : Varying pH (e.g., 7.4 vs. 6.8) alters sulfonamide protonation states, affecting binding to targets like carbonic anhydrase .

- Structural analogs : Compare activity of 5-bromo derivatives with non-brominated analogs (e.g., 5-chloro or 5-fluoro) to isolate electronic effects .

- Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC50) to confirm results .

Q. How do steric and electronic effects influence the compound’s utility in heterocyclic scaffold development?

- Methodological Answer :

- Steric effects : The methyl group at N1 restricts rotational freedom, favoring planar conformations for π-π stacking in crystal lattices .

- Electronic effects : The sulfonamide group acts as an electron-withdrawing moiety, directing electrophilic substitution to the C5 position. Bromine’s inductive effect further activates the pyrazole ring for nucleophilic aromatic substitution .

- Table : Comparison of substituent effects on reaction pathways

| Substituent | Position | Reactivity Trend | Example Reaction |

|---|---|---|---|

| Br | C5 | Electrophilic | Suzuki coupling |

| SO2NH2 | C4 | Nucleophilic | SNAr with amines |

Q. What advanced purification techniques address challenges in isolating byproducts from bromination reactions?

- Methodological Answer :

- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to separate brominated products from dibrominated or desulfonylated byproducts .

- Crystallography-driven purification : Screen solvents (e.g., acetone vs. ethyl acetate) to exploit differences in solubility of target vs. byproducts .

- Mechanochemical grinding : For scale-up, solvent-free grinding with silica gel selectively adsorbs impurities .

Methodological Resources Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products